(4-Cyclopropoxy-2-methylphenyl)methanamine
Overview
Description
(4-Cyclopropoxy-2-methylphenyl)methanamine, also known as CPMMA, is a synthetic amine compound of the phenyl group. It is a colorless, water-soluble, and thermally stable compound, making it a useful building block for organic synthesis. CPMMA is used in a variety of applications, such as in the production of dyes, pharmaceuticals, and food additives. It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizer in the production of polyurethanes.
Scientific Research Applications
Synthesis and Characterization
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound closely related to (4-Cyclopropoxy-2-methylphenyl)methanamine, has been synthesized through a polyphosphoric acid condensation route. This compound was characterized using various spectroscopic techniques like FT-IR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Chemical Modifications and Applications
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors. This research highlights the potential of modified compounds like (4-Cyclopropoxy-2-methylphenyl)methanamine in developing antidepressant drug candidates due to their ability to preferentially stimulate ERK1/2 phosphorylation (Sniecikowska et al., 2019).
Role in Catalysis
- (4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (4-Cyclopropoxy-2-methylphenyl)methanamine, has been utilized in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes have shown efficacy in transfer hydrogenation reactions, highlighting a potential application in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Medicinal Chemistry and Drug Design
- In the field of medicinal chemistry, derivatives of (4-Cyclopropoxy-2-methylphenyl)methanamine have been explored for their potential in creating dual serotonin/noradrenaline reuptake inhibitors. These compounds have demonstrated selective pharmacology and metabolic stability, which are key considerations in drug design (Whitlock, Blagg, & Fish, 2008).
properties
IUPAC Name |
(4-cyclopropyloxy-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(13-10-4-5-10)3-2-9(8)7-12/h2-3,6,10H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDVRMJWHRPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropoxy-2-methylphenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.